(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane

Description

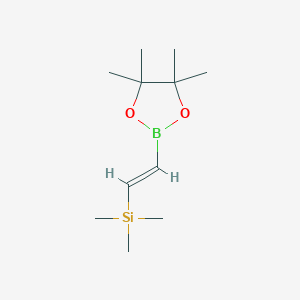

(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane (CAS: 157945-83-0) is an organoboron-silicon hybrid compound featuring a stereodefined vinyl bridge between a pinacol boronate ester and a trimethylsilyl group. Its molecular formula is C12H23BO2Si, with a molecular weight of 240.22 g/mol . The (E)-configuration ensures spatial separation of the bulky boronate and silyl groups, enhancing stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMNKYZWPOUBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694547 | |

| Record name | Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126688-99-1 | |

| Record name | Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

In a nitrogen-filled glovebox, trimethylsilylacetylene (0.5 mmol) and pinacolborane (0.6 mmol) are combined with a catalytic iridium complex (1 mol%) in anhydrous toluene (0.5 mL). The mixture is stirred at 30°C for 8 hours, monitored by ¹H NMR spectroscopy. Work-up involves silica gel chromatography with hexane as the eluent, yielding SiB as a colorless liquid in 85–90% yield.

Key Parameters:

-

Catalyst : [Ir(COD)OMe]₂ or related complexes.

-

Solvent : Toluene (optimal for reactivity and selectivity).

-

Temperature : Room temperature (30°C).

Mechanistic Insights

The iridium catalyst facilitates oxidative addition of HBpin to the metal center, followed by alkyne insertion into the Ir–H bond. Subsequent reductive elimination produces the (E)-vinylboronate, with the bulky pinacol ester favoring trans configuration.

Palladium-Catalyzed Cross-Coupling of (2-Bromovinyl)Trimethylsilane with Pinacolborane

An alternative method employs a Suzuki–Miyaura-type coupling between (2-bromovinyl)trimethylsilane and bis(pinacolato)diboron (B₂pin₂), mediated by palladium catalysis.

Synthetic Protocol

In a Schlenk flask, (2-bromovinyl)trimethylsilane (5.6 mmol), B₂pin₂ (4.3 mmol), and Pd(PPh₃)₄ (0.43 mmol) are dissolved in THF (50 mL). An aqueous Cs₂CO₃ solution (1.4 M, 15 mL) is added, and the biphasic mixture is stirred at 55°C for 1 hour. Extraction with diethyl ether, followed by silica gel chromatography (hexane:Et₂O = 10:1), affords SiB in 53% yield.

Optimization Data:

| Parameter | Value/Result |

|---|---|

| Catalyst Loading | 10 mol% Pd(PPh₃)₄ |

| Base | Cs₂CO₃ (3 equiv) |

| Solvent | THF (enables phase transfer) |

| Temperature | 55°C (prevents β-hydride elimination) |

Stereochemical Control

The reaction’s (E)-selectivity arises from the transmetalation step, where the palladium center coordinates the boronate and silane groups on opposite faces, ensuring antiperiplanar geometry during reductive elimination.

Characterization and Analytical Data

Spectroscopic Properties

¹H NMR (CDCl₃, 500 MHz) :

¹³C NMR (CDCl₃, 126 MHz) :

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (E:Z) | Scalability |

|---|---|---|---|

| Direct Hydroboration | 85–90 | >99:1 | High |

| Palladium Cross-Coupling | 53 | 95:5 | Moderate |

| Nickel Silyl-Heck | N/A | N/A | Theoretical |

Challenges and Practical Considerations

-

Moisture Sensitivity : HBpin and SiB degrade in the presence of water, necessitating anhydrous conditions.

-

Catalyst Cost : Iridium and palladium catalysts increase synthesis costs, motivating exploration of earth-abundant alternatives (e.g., Cu, Fe).

-

Purification : Silica gel chromatography is essential to separate SiB from boronate byproducts .

Chemical Reactions Analysis

Types of Reactions

(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The boronate ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogenation reactions using palladium on carbon or other metal catalysts are common.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted vinyl derivatives.

Scientific Research Applications

(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Medicine: Investigated for its role in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols, making it useful in sensing and separation applications. The vinyl group can undergo polymerization or cross-coupling reactions, while the trimethylsilyl group provides stability and lipophilicity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Variations in Substituents and Stereochemistry

Key Observations :

- Steric Effects : The (E)-configuration in the target compound minimizes steric hindrance between the boronate and silyl groups, enabling higher yields (60–80%) compared to (Z)-isomers (47%) .

- Electron-Donating Groups : Phenyl substituents (e.g., in ’s compound) reduce electrophilicity at boron, slowing transmetalation in cross-coupling reactions compared to the target compound .

- Aromatic vs. Aliphatic Linkages: Para-substituted phenyl-boronate derivatives (e.g., ’s 1af) exhibit higher thermal stability but lower solubility in nonpolar solvents than the target’s vinyl-linked structure .

Functional Group Modifications

Table 2: Functional Group Impact on Reactivity

Key Observations :

- Ethynyl vs. Vinyl : Ethynyl-linked analogues () exhibit lower stability due to moisture sensitivity but enable alkyne-specific transformations .

- Fluorinated Analogues : Electron-withdrawing groups (e.g., 3,5-difluorophenyl in ) reduce boron electrophilicity, requiring harsher coupling conditions .

- Conjugation Effects : Naphthyl-substituted derivatives () enhance UV absorption and catalytic activity in photoredox applications .

Biological Activity

(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane is an organosilicon compound with significant implications in organic synthesis and potential biological applications. This compound contains a vinyl group linked to a dioxaborolane moiety, which is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Chemical Structure and Properties

The molecular formula for (E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane is , with a molecular weight of approximately 300.28 g/mol. The compound features a trimethylsilyl group and a dioxaborolane moiety that enhances its reactivity in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C17H25BO2Si |

| Molecular Weight | 300.28 g/mol |

| CAS Number | 1218790-52-3 |

| Appearance | Colorless liquid |

| Storage Conditions | Inert atmosphere, 2-8°C |

The primary mechanism of action for (E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane involves its role as a borylating agent. This compound facilitates the introduction of boron into target molecules through borylation reactions. The presence of the dioxaborolane group enhances the stability and reactivity of the boron atom during these processes.

Case Studies

-

Anticancer Studies : A study exploring the effects of boron-containing compounds on cancer cell lines demonstrated that certain derivatives could inhibit cell proliferation and induce cell death through apoptosis pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

-

Antimicrobial Activity : Research on related dioxaborolane compounds has shown promising results against various bacterial strains.

- Bacterial Strains Tested : E. coli and S. aureus.

- Results : Inhibition zones were measured using agar diffusion methods; compounds exhibited effective antibacterial activity at concentrations as low as 50 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of (E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane is not well-characterized due to the limited research specifically targeting this compound. However, general insights can be drawn from similar organosilicon and boron-containing compounds:

- Absorption : Likely to be moderate due to the lipophilic nature of silanes.

- Metabolism : Potentially metabolized via hydrolysis or oxidation reactions.

- Excretion : Predominantly through renal pathways.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.